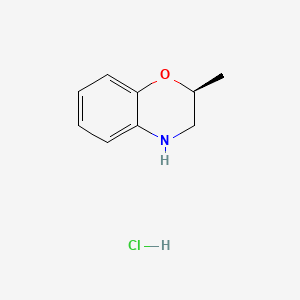

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Description

(2S)-2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chiral benzoxazine derivative characterized by a fused bicyclic structure combining a benzene ring with a six-membered oxazine ring. The (2S)-configured methyl group at position 2 and the hydrochloride salt form enhance its stability and solubility in polar solvents . Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 193.65 g/mol. The compound’s SMILES notation is CC1CNC2=CC=CC=C2O1.Cl, and its InChIKey is YKPYSZOCOIUSEZ-UHFFFAOYSA-N .

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

URMVZRDREQXIPA-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@H]1CNC2=CC=CC=C2O1.Cl |

Canonical SMILES |

CC1CNC2=CC=CC=C2O1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions, influenced by its electron-rich aromatic system and secondary amine functionality. Key reagents and outcomes include:

For example, Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) converts alcohol intermediates to carbonyl groups during multi-step syntheses involving this compound .

Reduction Reactions

Reductive transformations are critical for modifying the benzoxazine ring or side chains:

| Reduction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Ring saturation | Sodium borohydride (NaBH₄) | Partially saturated benzoxazine derivatives |

| Amide reduction | Borane-tetrahydrofuran (BH₃·THF) | Secondary amines |

The hydrochloride salt’s solubility in polar solvents facilitates homogeneous reaction conditions, enhancing reduction efficiency .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or nitrogen atoms:

Aromatic Substitution

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Halogenation | Cl₂, Br₂ (with Lewis acids like FeCl₃) | Para to oxygen | Halo-benzoxazines |

| Nitration | HNO₃/H₂SO₄ | Meta to nitrogen | Nitro derivatives |

N-Alkylation/Acylation

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I) in DMF | Quaternary ammonium salts |

| N-Acylation | Acetic anhydride (Ac₂O) | Acetamide derivatives |

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

| Process | Conditions | Product |

|---|---|---|

| Lactam formation | Halobutyrylamino intermediates + base | Benzoxazine-lactam hybrids |

| Ring-opening | Lewis acids (e.g., BF₃·Et₂O) | Open-chain amines |

For instance, copper(I)-catalyzed intramolecular C–N cyclization efficiently generates enantiopure benzoxazine derivatives .

Stereochemical Considerations

The (2S) configuration influences reaction pathways:

-

Enantioselective catalysis : Chiral phosphoric acids (CPAs) or WingPhos ligands enable asymmetric syntheses, preserving stereochemical integrity during allylic substitutions or oxidations .

-

Diastereomer control : Borane-mediated reductions favor specific diastereomers due to steric effects from the methyl group .

Industrial-Scale Modifications

Automated reactors optimize large-scale reactions:

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: Industrially, the compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzoxazine derivatives are highly dependent on substituents and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, 6,8-dichloro derivative) exhibit higher aqueous solubility than neutral forms .

- Stability : Sulfonyl chloride derivatives (e.g., CAS 892948-94-6) are moisture-sensitive, requiring anhydrous handling , while the target compound’s discontinuation in commercial catalogs may indicate stability challenges .

Biological Activity

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, including its interactions with various biological macromolecules and its implications in medicinal chemistry. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of 201.66 g/mol. The compound features a benzene ring fused to an oxazine ring, characterized by the presence of a methyl group at the second position and existing as a hydrochloride salt to enhance solubility in aqueous environments .

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It may modulate signaling pathways through binding to molecular targets, influencing cellular functions such as neurotransmission and inflammation . Detailed studies are needed to elucidate the precise molecular interactions involved.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 32 µg/mL, showcasing their potential as antimicrobial agents .

Anticancer Activity

The structural similarity of benzoxazines to neurotransmitter analogs positions them as candidates for anticancer research. Some studies have reported that modifications in the benzoxazine structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibited significant activity against human cancer cell lines, suggesting their potential in cancer therapy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Its ability to act as a serotonin receptor antagonist has been documented, which may contribute to its protective effects in neurological disorders. Compounds with similar structures have shown promise in alleviating symptoms associated with conditions such as anxiety and depression .

Case Studies

- Serotonin Receptor Antagonism : A series of studies evaluated the antagonistic activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives on serotonin receptors. One notable compound demonstrated a Ki value of 0.019 nM against the 5-HT3 receptor, indicating potent antagonistic activity .

- Antioxidant Activity : Another study assessed the antioxidant properties of benzoxazine derivatives using brain homogenates as a model system. Compounds were found to significantly inhibit lipid oxidation, suggesting their potential utility in neurodegenerative disease models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| 3,4-Dihydro-2H-1,3-benzoxazine derivatives | High | Moderate | Limited |

| 3,4-Dihydro-2H-1-benzothiazole | Low | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenolic precursors with chiral amines under acidic conditions. For example, derivatives like 3,4-dihydro-2H-1,4-benzoxazine analogs are synthesized via nucleophilic substitution followed by HCl salt formation . To optimize purity, use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and verify enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. Note that Sigma-Aldrich explicitly states that analytical data (e.g., purity) for early-discovery benzoxazines may not be provided, necessitating in-house validation .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm the benzoxazine ring structure and the stereochemistry at the 2S position. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) . For crystallographic validation, attempt single-crystal X-ray diffraction using slow evaporation in methanol/water mixtures. Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak and HCl adduct .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While specific hazard data for this compound may be limited, related benzoxazine hydrochlorides require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Fire hazards involve toxic gases (e.g., HCl, CO); use dry chemical extinguishers .

Advanced Research Questions

Q. How do hydroxyl group modifications in the benzoxazine scaffold influence thermal stability, and how can this be modeled computationally?

- Methodological Answer : Substituents like methylol groups enhance thermal stability by forming intermolecular hydrogen bonds, increasing glass transition temperatures (Tg). Monte Carlo simulations can model hydrogen-bonding networks and predict Tg shifts. For example, methylol-functionalized polybenzoxazines show a 20–30°C Tg increase compared to non-hydroxylated analogs . Validate predictions using differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) .

Q. What strategies resolve contradictions in biological activity data for benzoxazine derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variability. Implement orthogonal purification (e.g., preparative HPLC followed by recrystallization) and rigorously document batch-to-batch variability. For biological assays, include enantiomer controls (e.g., (2R)-isomer) to isolate stereospecific effects. Cross-validate results using multiple assay platforms (e.g., in vitro enzyme inhibition vs. cell-based models) .

Q. How can AI-driven molecular modeling accelerate the design of benzoxazine derivatives with tailored properties?

- Methodological Answer : Machine learning algorithms (e.g., graph neural networks) predict structure-property relationships by training on datasets of Tg, solubility, and reactivity. For example, AI can optimize substituent positions to enhance thermal stability or solubility by analyzing existing benzoxazine derivatives in public databases (e.g., EPA DSSTox). Validate predictions via high-throughput synthesis and robotic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.